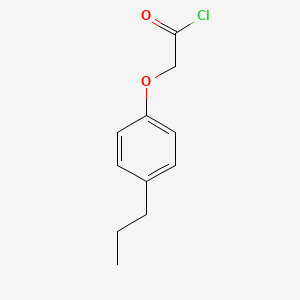
(4-Propylphenoxy)-acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Propylphenoxy)acetyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a yellow liquid at room temperature and is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of both an acetyl chloride group and a phenoxy group, making it a valuable intermediate in the synthesis of various chemical products .
準備方法
Synthetic Routes and Reaction Conditions
2-(4-Propylphenoxy)acetyl chloride can be synthesized through the reaction of 2-(4-propylphenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of 2-(4-propylphenoxy)acetyl chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of 2-(4-propylphenoxy)acetyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
2-(4-Propylphenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, 2-(4-propylphenoxy)acetyl chloride hydrolyzes to form 2-(4-propylphenoxy)acetic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
2-(4-Propylphenoxy)acetic acid: Formed by hydrolysis.
2-(4-Propylphenoxy)ethanol: Formed by reduction.
科学的研究の応用
2-(4-Propylphenoxy)acetyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Medicinal Chemistry: For the development of new drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: In the synthesis of polymers and advanced materials with specific properties.
Biological Studies: As a reagent for modifying biomolecules and studying their interactions
作用機序
The mechanism of action of 2-(4-propylphenoxy)acetyl chloride primarily involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This reactivity allows it to form various derivatives, which can then interact with biological targets or be used in further chemical transformations .
類似化合物との比較
Similar Compounds
- 2-(4-Isopropylphenoxy)acetyl chloride
- 2-(4-Methylphenoxy)acetyl chloride
- 2-(4-Ethylphenoxy)acetyl chloride
Uniqueness
2-(4-Propylphenoxy)acetyl chloride is unique due to the presence of the propyl group on the phenoxy ring, which can influence its reactivity and the properties of the derivatives formed. Compared to similar compounds with different alkyl groups, the propyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C11H13ClO2 |
|---|---|
分子量 |
212.67 g/mol |
IUPAC名 |
2-(4-propylphenoxy)acetyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-9-4-6-10(7-5-9)14-8-11(12)13/h4-7H,2-3,8H2,1H3 |
InChIキー |
XYCLORUFDCDVAG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)OCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


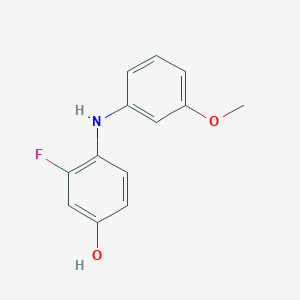
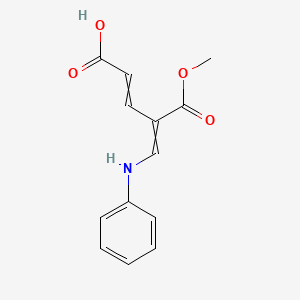
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B14113010.png)
![4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14113024.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)
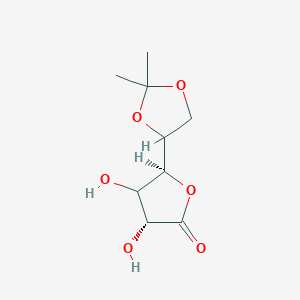


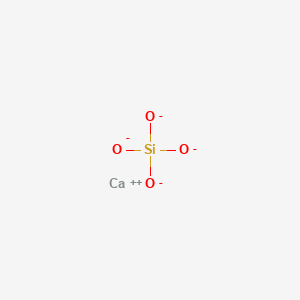
![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)
![(3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B14113062.png)
![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)
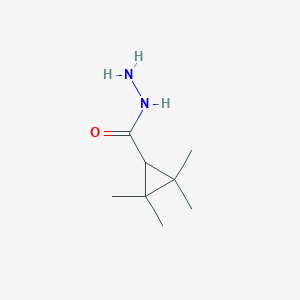
![1-[2-(pyridin-2-yl)ethyl]-3-(3-sulfonatopropyl)-1H-imidazol-3-ium](/img/structure/B14113069.png)
